molecular formula C8H16ClNO2 B1378927 Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride CAS No. 1408076-18-5

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

Cat. No.: B1378927
CAS No.: 1408076-18-5
M. Wt: 193.67 g/mol
InChI Key: FMMZLCYSKLNGPT-UHFFFAOYSA-N
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Description

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a derivative of cyclobutanecarboxylic acid, featuring an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride typically involves the following steps:

    Cyclobutanecarboxylic Acid Derivative Formation: The starting material, cyclobutanecarboxylic acid, undergoes esterification to form the ethyl ester derivative.

    Amination: The ethyl ester derivative is then subjected to amination, introducing the amino group at the desired position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

    Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate: The non-hydrochloride form of the compound.

    Methyl cis-3-Amino-1-methylcyclobutanecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

    Ethyl trans-3-Amino-1-methylcyclobutanecarboxylate hydrochloride: The trans isomer of the compound.

Uniqueness: Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological and chemical properties compared to its trans isomer or other similar compounds .

Properties

IUPAC Name

ethyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZLCYSKLNGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride
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Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride

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